

Application Note: Quantification of Tenofovir Diphosphate in Human PBMCs by LC-MS/MS

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Compound of Interest

Compound Name: *Tenofovir diphosphate disodium*

Cat. No.: *B15565623*

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Introduction

Tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI), is a critical component of antiretroviral therapy for HIV infection and is also utilized in the treatment of hepatitis B.[1] Administered as prodrugs, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), it undergoes intracellular phosphorylation to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[2][3] TFV-DP acts as a competitive inhibitor of HIV reverse transcriptase and hepatitis B virus DNA polymerase, leading to DNA chain termination and suppression of viral replication.[2]

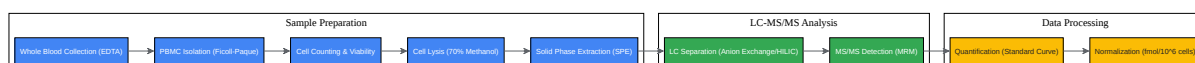
The concentration of TFV-DP within peripheral blood mononuclear cells (PBMCs) is a key biomarker for assessing treatment adherence and cumulative drug exposure, correlating with therapeutic efficacy.[2][4] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of intracellular TFV-DP due to its high specificity and sensitivity.[2] This application note provides a detailed protocol for the quantification of TFV-DP in human PBMCs using LC-MS/MS.

Principle

This method involves the isolation of PBMCs from whole blood, followed by cell lysis to release intracellular components. TFV-DP is then extracted from the cell lysate, often using solid-phase extraction (SPE), and analyzed by LC-MS/MS. The method can be a direct measurement of TFV-DP or an indirect approach where TFV-DP is enzymatically dephosphorylated to tenofovir (TFV) prior to analysis.[5][6][7] An isotopically labeled internal standard is used to ensure accuracy and precision.

Experimental Workflow

A generalized workflow for the quantification of TFV-DP in PBMCs is presented below.



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Caption: General workflow for TFV-DP measurement in PBMCs by LC-MS/MS.

Detailed Protocols

PBMC Isolation

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

- Whole blood collected in EDTA tubes
- Ficoll-Paque PLUS
- Phosphate Buffered Saline (PBS), sterile

- Centrifuge tubes
- Centrifuge

Procedure:

- Dilute whole blood 1:1 with sterile PBS.[2]
- Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.[2]
- Aspirate the upper layer containing plasma and platelets.
- Carefully collect the mononuclear cell layer (the "buffy coat").[2]
- Wash the collected cells by adding 10 mL of sterile PBS and centrifuging at 300 x g for 10 minutes.[1] Discard the supernatant.
- Repeat the wash step.
- Resuspend the cell pellet in PBS and perform a cell count using a hemocytometer or an automated cell counter to determine cell concentration and viability.[2]

Sample Lysis and Extraction

This protocol details the lysis of PBMCs and extraction of TFV-DP.

Materials:

- Isolated PBMC pellet (typically 2-5 million cells)
- Ice-cold 70% methanol/30% water solution[1][4]
- Internal Standard (e.g., ¹³C₅-TFV-DP or deuterated TFV-DP)[2][7]
- Microcentrifuge tubes
- Vortex mixer

- Centrifuge capable of high speeds (e.g., 14,000 x g)

Procedure:

- Centrifuge the counted cells and discard the supernatant.
- Resuspend the cell pellet in 500 μ L of ice-cold 70% methanol/30% water.[1][4]
- Add the internal standard at this stage.
- Vortex the mixture vigorously to ensure complete cell lysis.
- Incubate on ice for 30 minutes.[2]
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[1][2]
- Transfer the supernatant containing the cell extract to a new tube for further processing or direct analysis.

Solid Phase Extraction (SPE) - Optional Cleanup

For cleaner samples, a weak anion exchange SPE can be employed.

Procedure:

- Condition a weak anion exchange SPE cartridge according to the manufacturer's instructions.
- Load the cell lysate supernatant onto the cartridge.
- Wash the cartridge to remove interfering substances.
- Elute TFV-DP using an appropriate elution solvent.[2]
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

- A sensitive LC-MS/MS system equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

- Column: Anion exchange column or a column suitable for hydrophilic interaction liquid chromatography (HILIC), such as an amino stationary phase.[3][7]
- Mobile Phase: Gradient elution with acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium phosphate).[2][8]
- Flow Rate: Dependent on the column dimensions (e.g., micro-LC may use lower flow rates).
- Injection Volume: Typically 2-10 μL .

MS/MS Parameters (Example):

- Ionization Mode: Positive or Negative Electrospray Ionization (ESI).
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - TFV-DP: Precursor ion m/z 448.0 \rightarrow Product ion m/z 350.0[7]
 - ^{13}C -TFV-DP (Internal Standard): Precursor ion m/z 453.0 \rightarrow Product ion m/z 355.0 (example)
 - Note: Specific transitions may vary based on instrumentation and ionization mode. For instance, doubly charged ions might be monitored (e.g., m/z 222.5 \rightarrow m/z 366).[9]

Data Presentation

The following tables summarize quantitative data from various published methods for the analysis of TFV-DP.

Table 1: LC-MS/MS Method Performance

Parameter	Reported Value	Matrix	Reference
Linearity Range	50 - 10,000 fmol/sample	PBMCs	[5][6]
2.5 - 6,000 fmol/sample	PBMCs	[4]	
50 - 6,400 fmol/punch	Dried Blood Spots	[7]	
0.5 - 512 ng/mL	Whole Blood	[3]	
Lower Limit of Quantification (LLOQ)	10 fmol/million cells	PBMCs	[5][6]
50 fmol/punch	Dried Blood Spots	[7]	
0.5 ng/mL	Whole Blood	[3][10]	
Accuracy	91.63 – 109.18%	Whole Blood	[3][10]
Precision (CV%)	2.48 – 14.08%	Whole Blood	[3][10]

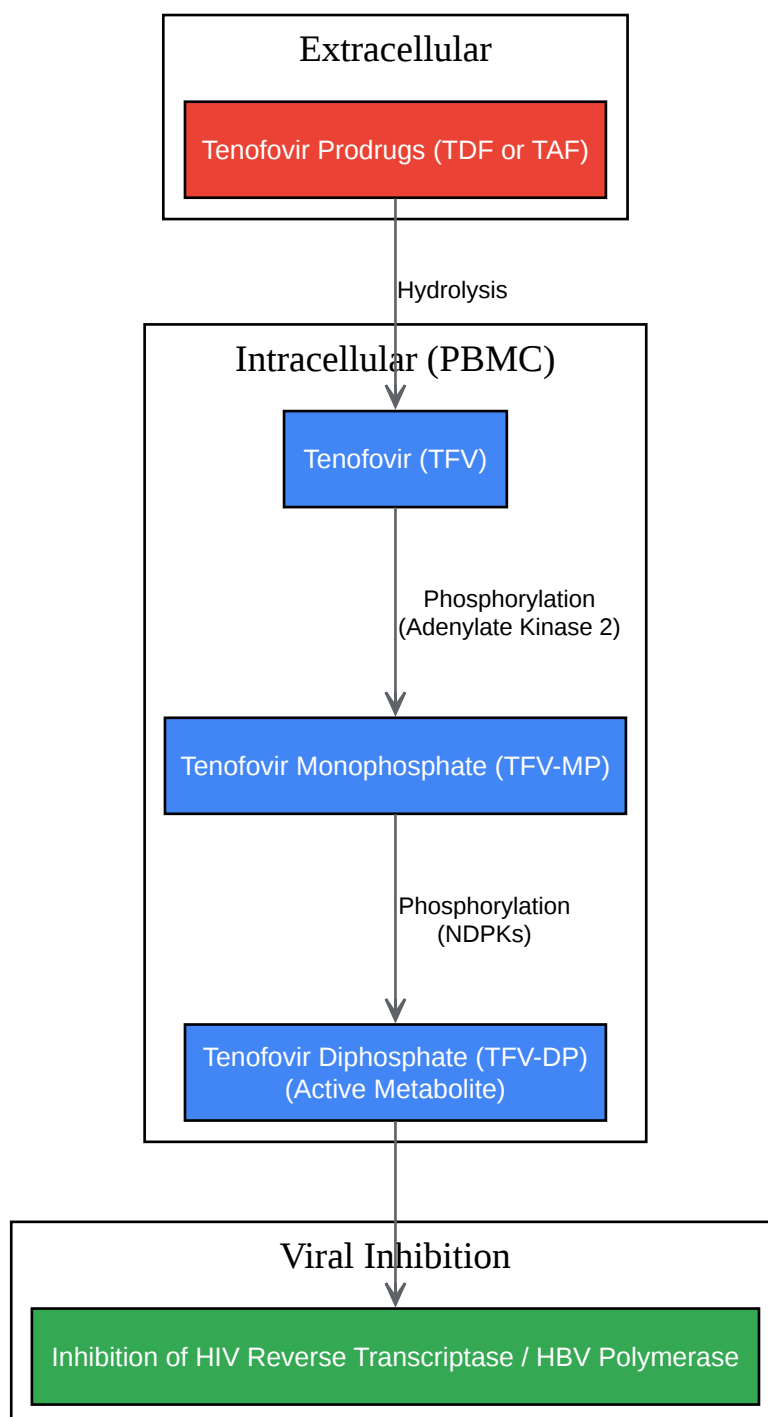
Table 2: Reported Intracellular TFV-DP Concentrations in PBMCs

Dosing Regimen (Drug)	Adherence Level	Mean TFV-DP Concentration (fmol/10 ⁶ cells)	Reference
F/TDF	100% (Daily)	81.7	[4]
F/TDF	67% (4-5 doses/week)	57.4	[4]
F/TDF	33% (2 doses/week)	32.3	[4]
F/TAF	100% (Daily)	593	[4]
F/TAF	67% (4-5 doses/week)	407	[4]
F/TAF	33% (2 doses/week)	215	[4]
TDF/FTC	Steady State	~100 - 143	[8][11]

F/TDF: Emtricitabine/Tenofovir Disoproxil Fumarate; F/TAF: Emtricitabine/Tenofovir
Alafenamide

Signaling Pathway

Tenofovir prodrugs are metabolized intracellularly to the active diphosphate form through sequential phosphorylation steps catalyzed by cellular kinases.



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Caption: Metabolic activation of tenofovir prodrugs within a PBMC.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantification of TFV-DP in human PBMCs. This analytical technique is essential for pharmacokinetic studies, monitoring patient adherence to therapy, and evaluating the efficacy of pre-exposure prophylaxis (PrEP) regimens. The provided protocols and data serve as a comprehensive guide for researchers and drug development professionals in this field.

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- To cite this document: BenchChem. [Application Note: Quantification of Tenofovir Diphosphate in Human PBMCs by LC-MS/MS]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15565623/docs#application-note-quantification-of-tenofovir-diphosphate-in-human-pbmcs-by-lc-ms-ms>]

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